molecular formula C6H10FNO3 B1174801 CreA protein CAS No. 144516-87-0

CreA protein

Cat. No.: B1174801
CAS No.: 144516-87-0
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Description

The CreA protein is a key transcriptional regulator mediating carbon catabolite repression (CCR) in filamentous fungi such as Aspergillus nidulans and Penicillium canescens . This mechanism allows fungi to prioritize the use of preferred carbon sources like glucose. The addition of monosaccharides to a carbon-starved culture rapidly stimulates creA transcript formation, and the functional this compound then represses the expression of genes required for metabolizing less-favored carbon sources . Research indicates that CreA function is regulated at both the transcriptional and post-transcriptional levels, and it requires a functional recognition site in its own promoter for autoregulation . In Penicillium canescens , the this compound is constitutively localized to the nucleus, where it binds to specific sites in the promoters of target genes like bgaS (beta-galactosidase) and xylA (endo-1,4-beta-xylanase) to downregulate their expression under repressing conditions . This recombinant this compound is an essential tool for in vitro studies aimed at elucidating the molecular mechanisms of gene repression, metabolic pathways, and fungal physiology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

144516-87-0

Molecular Formula

C6H10FNO3

Synonyms

CreA protein

Origin of Product

United States

Scientific Research Applications

Role in Carbon Catabolite Repression

CreA mediates CCR by repressing the expression of genes involved in the utilization of alternative carbon sources when glucose is present. This mechanism is particularly relevant in the context of biofuel production from lignocellulosic biomass. The ability of CreA to inhibit enzymes such as xylanases and cellulases under glucose-rich conditions poses challenges for second-generation biofuel production, which relies on converting non-glucose carbohydrates into biofuels .

Table 1: Summary of CreA Functions in CCR

FunctionDescription
Gene RepressionInhibits genes encoding xylanases, cellulases, and arabinases
Regulatory ControlDirectly affects the expression of xlnR, the main inducer of xylanase
Impact on Biofuel ProductionLimits the breakdown of lignocellulosic materials under glucose conditions

Biotechnological Applications

The understanding of CreA's regulatory mechanisms has significant implications for biotechnology, particularly in optimizing fungal strains for industrial fermentation processes. By manipulating CreA activity, researchers aim to enhance the efficiency of enzyme production necessary for breaking down complex carbohydrates into fermentable sugars .

Case Study: Enhanced Enzyme Production

In a study involving genetic modifications to reduce CreA activity, researchers observed increased production levels of xylanases and cellulases when Aspergillus nidulans was grown on alternative carbon sources. This adjustment allowed for improved conversion rates during bioethanol fermentation processes, demonstrating the potential for targeted genetic engineering to optimize industrial applications .

Metabolic Engineering

CreA's role in regulating metabolic pathways extends beyond simple repression; it also interacts with other signaling pathways that influence metabolic flux. Understanding these interactions can lead to advancements in metabolic engineering strategies aimed at producing valuable compounds such as organic acids, amino acids, and secondary metabolites .

Table 2: Potential Metabolic Engineering Applications

ApplicationDescription
Organic Acid ProductionModifying CreA pathways to enhance citric or succinic acid production
Amino Acid BiosynthesisEngineering strains to boost production of essential amino acids
Secondary Metabolite ProductionUtilizing CreA regulation to increase yields of pharmaceuticals

Therapeutic Implications

Emerging research indicates that understanding CreA's regulatory functions may have therapeutic implications, particularly in developing antifungal treatments. By targeting the pathways regulated by CreA, it may be possible to create novel antifungal agents that disrupt fungal metabolism selectively .

Case Study: Antifungal Drug Development

Recent studies have explored compounds that inhibit CreA activity in pathogenic fungi, leading to reduced virulence and increased susceptibility to existing antifungal treatments. This approach highlights the potential for using CreA as a target in antifungal drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds (Homologous Proteins)

CreA homologs across fungal species share conserved roles in carbon catabolite repression but exhibit structural and functional divergences. Below is a detailed analysis:

Structural Comparison
Species Protein Length (aa) Zinc Finger Domains (Positions) Sequence Identity to A. nidulans CreA Key Structural Features
Aspergillus nidulans 419 66–86, 94–116 100% (Reference) Two C₂H₂ motifs; SYGGRG binding
Humicola insolens 419 66–86, 94–116 44% 100% identity to H. grisea CreA
Neurospora crassa N/A N/A 50% Functional homolog (CYS3 regulator)
Trichoderma reesei N/A N/A 56% Regulates cellulase repression
Phaffia rhodozyma N/A N/A N/A Binds carotenogenic gene promoters

Key Findings :

  • The zinc finger domains are evolutionarily conserved, but sequence identity varies significantly. H. insolens CreA shares only 44% identity with A. nidulans CreA, yet retains full functionality in cellulase repression .
  • In Phaffia rhodozyma, CreA directly binds promoters of carotenogenic genes (e.g., crtE), linking carbon metabolism to secondary metabolite synthesis .
Functional Roles Across Species
Species Regulatory Role Target Pathways/Genes Carbon Source Response
Aspergillus niger Represses feruloyl esterase (faeB) and hydrolytic enzymes faeB, amylases, cellulases Derepression upon CreA inactivation
Humicola insolens Represses cellulase/hemicellulase under glucose; deletion enhances production cel7B, xyn1 Glucose-dependent repression
Penicillium spp. Inhibits amylase expression; ΔcreA strains show 4× higher enzyme secretion amy15A Relief of repression in ΔcreA mutants
Phaffia rhodozyma Mediates glucose repression of astaxanthin synthesis; inactive in MK19 strain crtE, pbs Loss of glucose regulation in MK19

Key Findings :

  • CreA deletion universally enhances enzyme production: H. insolens ΔcreA mutants show 2–4× higher cellulase activity under non-inducing conditions . Penicillium ΔcreA strains exhibit 4× higher luminescence (proxy for amylase expression) .
  • In Phaffia rhodozyma strain MK19, CreA fails to repress astaxanthin synthesis at high glucose due to dysregulated creA transcription .
Regulatory Mechanisms
  • Transcriptional vs. Post-Transcriptional Control :
    • In A. nidulans, CreA mRNA levels remain high under derepressing conditions, but functional protein is absent unless repressing carbon sources (e.g., glucose) are present .
    • Aspergillus niger CreA requires intact zinc fingers for DNA binding; mutations (e.g., R117C) abolish repression, leading to constitutive faeB expression .
  • Interaction Partners: CreB (deubiquitinating enzyme) cooperates with CreA in A.
Mutational Analysis
Mutation/Modification Species Functional Impact Reference
R117C (Zn-finger 2) A. niger Loss of DNA binding; derepressed faeB
ΔcreA (gene deletion) H. insolens 2–4× increase in cellulase activity
creA promoter mutation P. rhodozyma MK19 Constitutive astaxanthin synthesis at high glucose

Key Insight : Mutations in the DNA-binding domain universally disrupt CreA’s repressive function, while deletions lead to metabolic derepression, highlighting its conserved role as a transcriptional brake.

Preparation Methods

Host Organism Selection

CreA is typically expressed in Escherichia coli or fungal systems. E. coli BL21(DE3) strains are preferred for high-yield soluble expression when using vectors like pET-28a(+) with a hexahistidine (His₆) tag. For post-translationally modified CreA (e.g., phosphorylated forms), Aspergillus nidulans or Pichia pastoris systems are employed.

Key parameters :

  • Induction conditions : 0.5 mM IPTG at 18°C for 16–20 hours to minimize inclusion body formation.

  • Fungal expression : Use glucose-free media to prevent autoregulation of creA transcription.

Cell Lysis and Crude Extract Preparation

Mechanical Disruption Methods

  • Bacterial cells : Lysozyme (1 mg/mL) treatment followed by sonication (6 cycles of 30 sec pulses at 40% amplitude).

  • Fungal mycelia : Grinding with liquid nitrogen or bead-beating with 0.5 mm glass beads in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% IGEPAL, protease inhibitors).

Detergent-Based Solubilization

For membrane-associated CreA variants:

  • Buffer composition : 2% (w/v) n-dodecyl-β-D-maltoside (DDM) in 50 mM HEPES pH 7.4.

  • Incubation : 2 hours at 4°C with gentle agitation.

Affinity Chromatography Strategies

Immobilized Metal Ion Affinity Chromatography (IMAC)

His₆-tagged CreA is purified using Ni²⁺-NTA resin under native or denaturing conditions:

StepBufferpHImidazole (mM)Purpose
Equilibration50 mM NaH₂PO₄, 300 mM NaCl8.010Column preparation
Wash50 mM NaH₂PO₄, 300 mM NaCl8.020–40Contaminant removal
Elution50 mM NaH₂PO₄, 300 mM NaCl8.0250–500Target protein recovery

Yield: 15–20 mg/L culture for E. coli; 2–5 mg/L for fungal systems.

Immunoaffinity Purification

GFP-tagged CreA is isolated using GFP-Trap® resin:

  • Binding : Incubate crude extract with resin for 4 hours at 4°C.

  • Elution : 0.2 M glycine-HCl (pH 2.5) followed by immediate neutralization.

Secondary Purification and Refolding

Size-Exclusion Chromatography (SEC)

Post-IMAC samples are further purified using Superdex 200 Increase columns:

  • Buffer : 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Flow rate : 0.5 mL/min; retention time: 14–16 minutes for monomeric CreA (∼45 kDa).

Phosphorylation-State Specific Purification

Phosphorylated CreA (e.g., pSer319) is enriched using Phos-tag™ acrylamide gels:

  • Electrophoresis : 50 μM Phos-tag, 7.5% gel, 100 V for 3 hours.

  • Electroelution : 25 mM Tris, 192 mM glycine, 0.1% SDS.

Activity Validation and Quality Control

DNA-Binding Assays

Electrophoretic Mobility Shift Assay (EMSA) using the consensus sequence 5′-SYGGRG-3′:

ComponentConcentration
CreA protein50–100 nM
³²P-labeled DNA probe10,000 cpm
Competitor DNA (poly[dI-dC])1 μg/μL

Result: Shifted bands observed at 10 nM CreA, complete shift at 50 nM.

Mass Spectrometry Analysis

  • Post-translational modifications : CID fragmentation confirms phosphorylation at Ser262/Ser288/Ser319.

  • Purity : >95% by LC-MS/MS intensity.

Comparative Analysis of Extraction Methods

Data from sugarcane protein extraction studies () adapted for CreA:

MethodYield (μg/mg tissue)Purity (%)Key Advantage
TCA/acetone18.2 ± 2.178Precipitates hydrophobic proteins
Phenol/SDS34.7 ± 3.892Removes polysaccharides
MagneHis™41.5 ± 4.295Direct lysate binding

Phenol/SDS is optimal for fungal tissues.

Troubleshooting Common Issues

ProblemCauseSolution
Low yieldProteolytic degradationAdd 1 mM PMSF + 5 mM EDTA to lysis buffer
AggregationHydrophobic regionsInclude 0.01% Tween-20 in SEC buffer
Loss of phosphorylationPhosphatase activityUse 2 mM sodium orthovanadate + 10 mM NaF

Q & A

Q. What is the primary functional role of CreA in carbon catabolite repression (CCR) across filamentous fungi?

CreA acts as a global transcriptional repressor in CCR, inhibiting the expression of genes involved in the utilization of alternative carbon sources (e.g., cellulose, xylan) when preferred carbon sources like glucose are available. It binds to promoter regions containing 5′-SYGGRG-3′ motifs to suppress transcription. Experimental validation includes chromatin immunoprecipitation (ChIP) and gene expression profiling under repressing/derepressing conditions .

Q. How can researchers experimentally confirm CreA’s nuclear localization and DNA-binding activity?

  • GFP tagging : Fusion of CreA with GFP allows visualization via fluorescence microscopy, confirming nuclear localization (e.g., colocalization with DAPI-stained nuclei) .
  • Electrophoretic mobility shift assays (EMSAs) : Recombinant CreA protein is incubated with DNA probes containing putative binding sites; shifts in mobility confirm direct binding .

Q. What methodological challenges arise when generating creA knockout strains in filamentous fungi?

Homologous recombination efficiency varies by species. For Acremonium cellulolyticus, extending homologous regions to 2,500 bp (vs. 1,000 bp) increased disruption success from 0% to 26.7%. Southern blotting is critical to confirm gene replacement and rule off-target integration .

Advanced Research Questions

Q. How does creA disruption enhance cellulase and hemicellulase production under glucose-rich conditions?

Disruption of creA abolishes CCR, enabling constitutive expression of cellulolytic enzymes even in glucose. In A. cellulolyticus, creA disruptants showed 142% FPase and 155% xylanase activity compared to wild-type under mixed carbon conditions. Transcriptomics reveals derepression of cel7A (cellulase) and xyn1 (xylanase) promoters . Table 1 : Enzyme activity in creA disruptants vs. wild-type

Condition (Cellulose:Glucose)FPase Activity (%)Xylanase Activity (%)
5:0100 (WT)100 (WT)
4:1142155
1:455

Q. What post-translational modifications regulate CreA activity and cellular localization?

CreA undergoes ubiquitination, particularly at lysine residues (K47, K126, K275), which correlates with its cytoplasmic relocalization during derepression. Co-immunoprecipitation with anti-ubiquitin antibodies shows stronger ubiquitination signals in derepressed conditions (e.g., xylan media). Truncation of CreA’s alanine-rich or acidic regions disrupts nuclear export, impairing CCR dynamics .

Q. How do CreA homologs in non-fungal organisms differ in structure and function?

In Phaeodactylum tricornutum (diatom), a CreA-like protein lacks zinc-finger domains and localizes to chloroplasts, suggesting evolutionary divergence. Unlike fungal CreA, it does not directly regulate carbon metabolism but may interact with pyrenoid proteins like RubisCO .

Q. What experimental strategies identify CreA’s interaction partners in CCR networks?

  • Yeast two-hybrid (Y2H) screening : Identifies physical interactions (e.g., CreA with deubiquitinating enzyme CreB in Aspergillus nidulans) .
  • Proteomic pull-down assays : Tagged CreA (e.g., GFP or TAP tags) is immunoprecipitated from mycelia grown under repressing/derepressing conditions, followed by mass spectrometry to identify co-purifying proteins .

Q. Why do creA disruptants exhibit reduced growth rates on glucose media?

CreA indirectly regulates glycolysis genes. Disruption leads to dysregulated carbon flux, as seen in A. cellulolyticus, where disruptants retain residual glucose in culture supernatants. RNA-seq reveals downregulation of hexokinase and glucose transporters, impairing metabolic efficiency .

Methodological Best Practices

Q. How to optimize CRISPR-Cas9 for creA editing in recalcitrant fungal species?

  • Homology-directed repair (HDR) templates : Use long homology arms (>2 kb) and pyrF auxotrophic markers for selection in Acremonium .
  • Conidial transformation : Protoplast preparation from conidia improves transformation efficiency in Aspergillus .

Q. What controls are essential when studying CreA-dependent gene regulation?

  • Carbon source controls : Compare cultures grown on repressing (glucose) vs. derepressing (xylan, cellulose) media.
  • Strain controls : Include wild-type, creA disruptants, and complemented strains to isolate CreA-specific effects .

Contradictions and Open Questions

  • Discrepancy in CreA binding motifs : While A. cellulolyticus CreA binds 5′-SYGGRG-3′, Trichoderma reesei CreA regulates transcription factors like Xyr1 indirectly. This suggests species-specific regulatory hierarchies .
  • Ubiquitination’s role in CreA dynamics : Ubiquitination correlates with cytoplasmic relocalization, but the E3 ligases responsible remain unidentified .

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